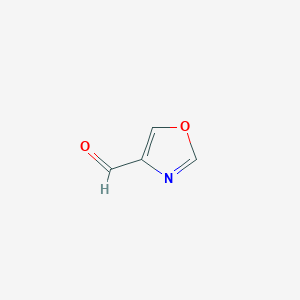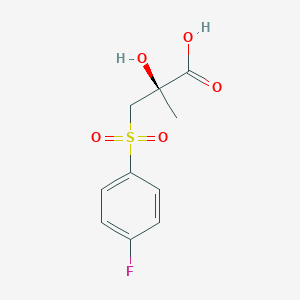
(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a fluorophenylsulfonyl group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a chiral auxiliary, followed by hydrolysis to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-methyl-2-oxo-3-(4-fluorophenylsulfonyl)propanoic acid.
Reduction: Formation of 2-methyl-2-hydroxy-3-(4-fluorophenylthio)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s chiral nature also allows for selective binding to enantioselective proteins, enhancing its specificity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid: The enantiomer of the target compound with different biological activity.
2-Methyl-2-hydroxy-3-(4-chlorophenylsulfonyl)propanoic acid: A similar compound with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Methyl-2-hydroxy-3-(4-bromophenylsulfonyl)propanoic acid: Another analog with a bromine atom, affecting its chemical properties and uses.
Uniqueness
®-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in specific applications where fluorine’s properties are advantageous, such as in medicinal chemistry for enhancing drug efficacy and stability.
Propiedades
IUPAC Name |
(2R)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXJLPDNNPNIRF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
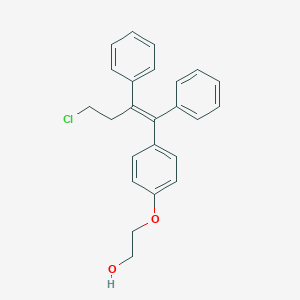
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
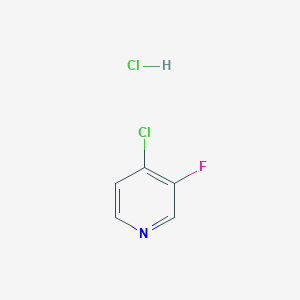
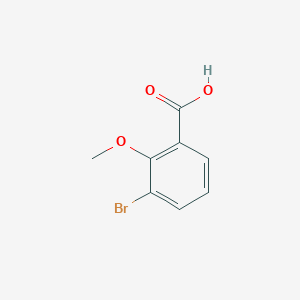
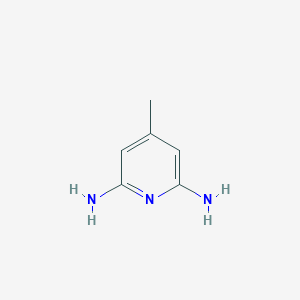
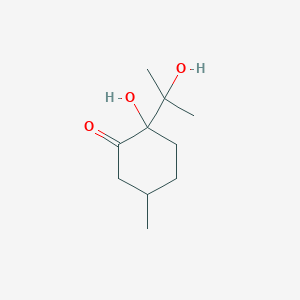
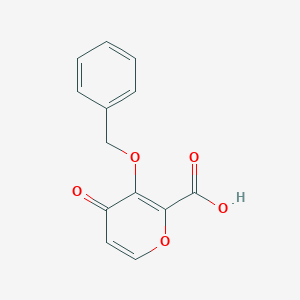
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
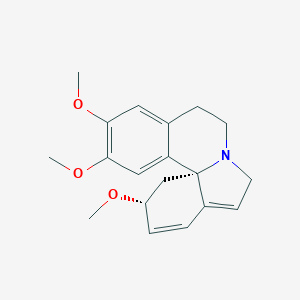
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-](/img/structure/B56809.png)
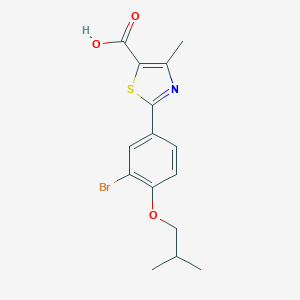
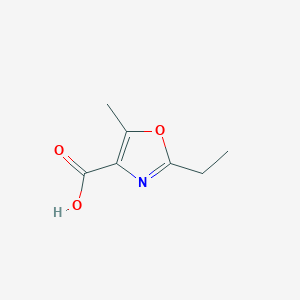
![4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol](/img/structure/B56816.png)
